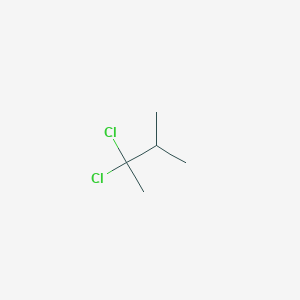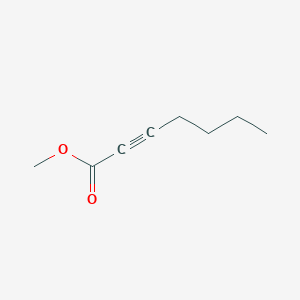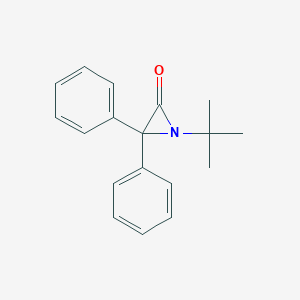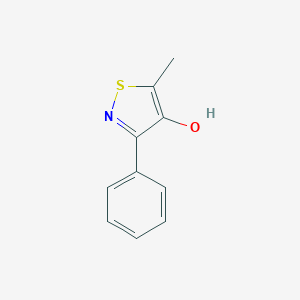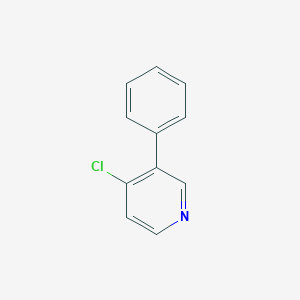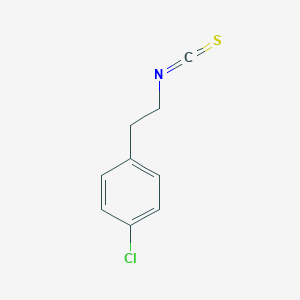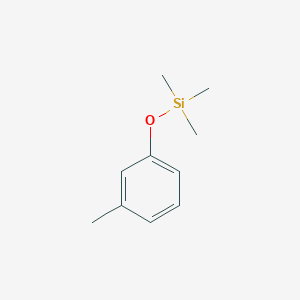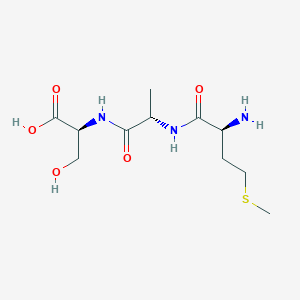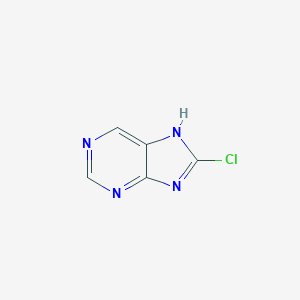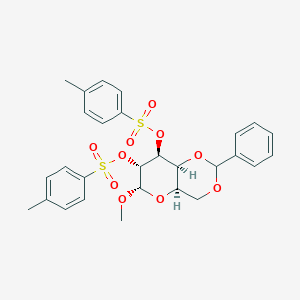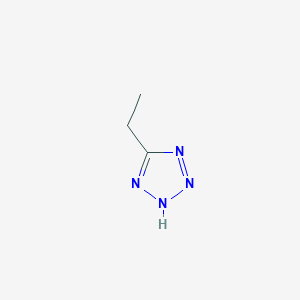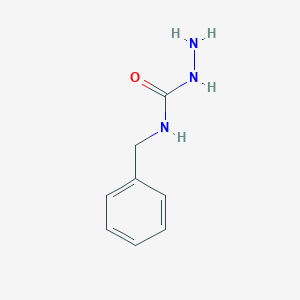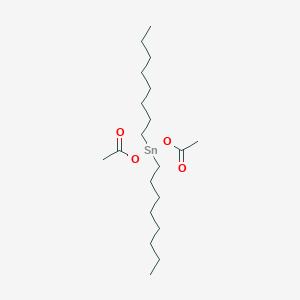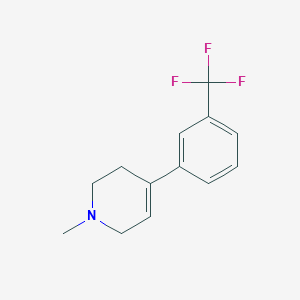
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
科学研究应用
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study Parkinson's disease. It is used to induce parkinsonism in animal models, which allows researchers to study the disease's underlying mechanisms and develop new treatments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies.
作用机制
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
生化和生理效应
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in animal models replicates many of the biochemical and physiological effects observed in Parkinson's disease. These effects include the selective loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease due to its ability to replicate many of the disease's pathological features. However, there are some limitations to using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is an acute model, meaning that it does not replicate the chronic nature of Parkinson's disease. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism does not replicate the non-motor symptoms observed in Parkinson's disease, such as cognitive impairment and depression.
未来方向
There are many future directions for 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research. One area of research is developing new treatments for Parkinson's disease based on the underlying mechanisms of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism. Another area of research is using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism to study the non-motor symptoms of Parkinson's disease, which are often overlooked in current research. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism could be used to study the role of genetics and environmental factors in the development of Parkinson's disease. Overall, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Conclusion
In conclusion, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
合成方法
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is synthesized by reacting N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction yields 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a white crystalline solid with a melting point of 72-74°C. The purity of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
CAS 编号 |
17421-02-2 |
|---|---|
产品名称 |
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
分子式 |
C13H14F3N |
分子量 |
241.25 g/mol |
IUPAC 名称 |
1-methyl-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H14F3N/c1-17-7-5-10(6-8-17)11-3-2-4-12(9-11)13(14,15)16/h2-5,9H,6-8H2,1H3 |
InChI 键 |
QHJMMGUDIYSLIX-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
其他 CAS 编号 |
17421-02-2 |
同义词 |
2'-CF(3)-MPTP 3'-trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



